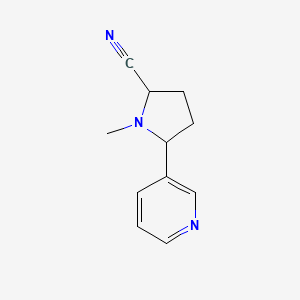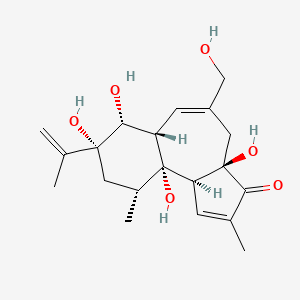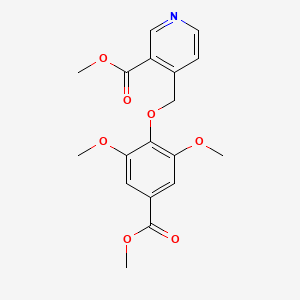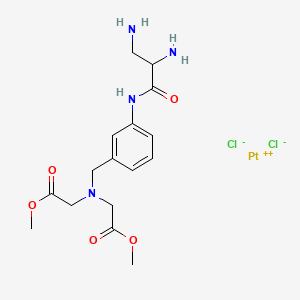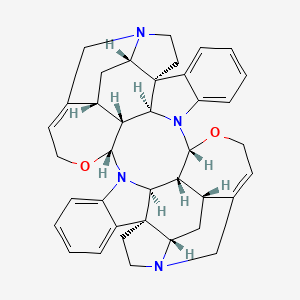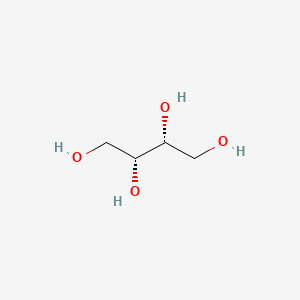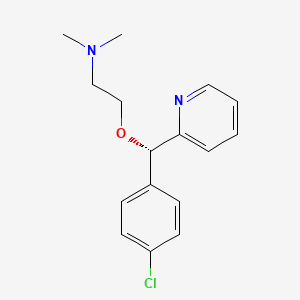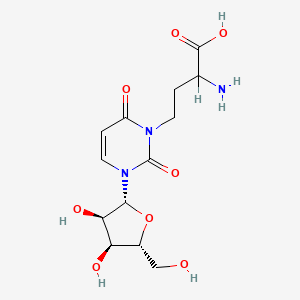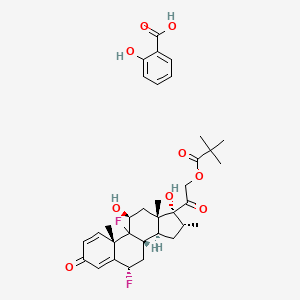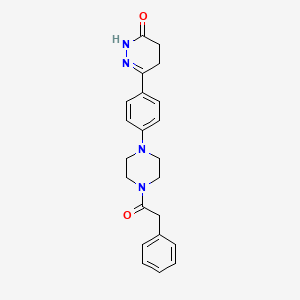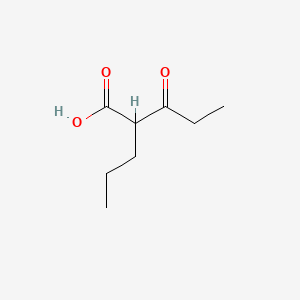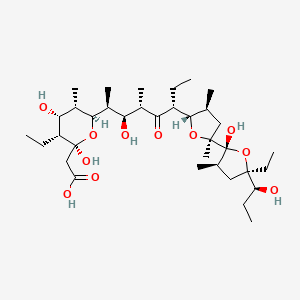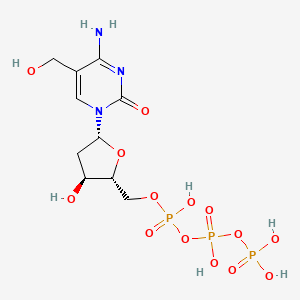
2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-deoxy-5-hydroxymethyl-CTP is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate that is 2'deoxycytidine-5'-triphosphate substituted by a hydroxymethyl group at position 5. It derives from a CTP.
Scientific Research Applications
Synthesis and DNA Incorporation
Research on 2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate (2'-dHMC-TP) often focuses on its synthesis and incorporation into DNA. For example, a study developed an improved synthesis method for 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) phosphoramidite and triphosphate, crucial in 5hmdC-containing DNA synthesis for epigenetic studies (Yang et al., 2022). Another research effort focused on the preparation of 2'-dHMC-TP and its monoglucosyl derivative, which are significant in studying the biosynthesis of bacteriophage DNA (Koerner & Varadarajan, 1960).
Epigenetic Studies
2'-dHMC-TP is essential in epigenetic research, particularly in the study of DNA modifications. It is a key building block in DNA synthesis and can help understand the biological functions and mechanisms of epigenetic modifications.
Drug Development and Viral Research
In the context of drug development and viral research, derivatives of 2'-dHMC-TP have been examined. For instance, studies have explored the inhibition of viral replication enzymes by modified forms of 2'-dHMC-TP, providing insights into potential antiviral therapies (Reichard et al., 1978).
Fluorescence and DNA-Protein Interactions
Innovative applications of 2'-dHMC-TP include the development of solvatochromic fluorescence light-up DNA probes for sensing protein-DNA interactions (Güixens-Gallardo & Hocek, 2021). This is crucial for visualizing and understanding how proteins interact with DNA at a molecular level.
Mutation Studies
The compound is also used in mutation studies, helping to understand how certain DNA modifications lead to genetic mutations, which is vital for understanding diseases and genetic disorders (Fujikawa et al., 1998).
properties
Product Name |
2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate |
|---|---|
Molecular Formula |
C10H18N3O14P3 |
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
DLHNIFPAUZVLLA-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



